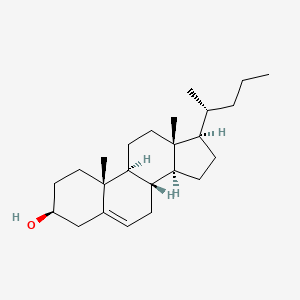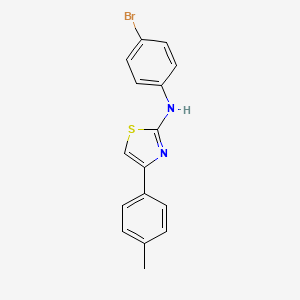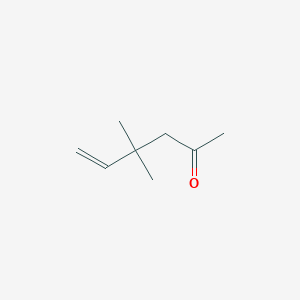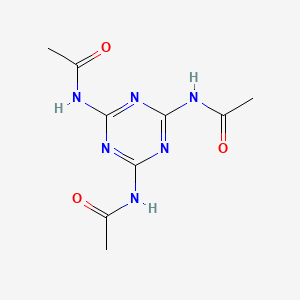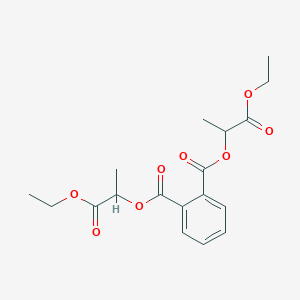
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties It is a derivative of benzene-1,2-dicarboxylic acid, where two ethoxy-1-oxopropan-2-yl groups are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with ethoxy-1-oxopropan-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.
科学研究应用
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用机制
The mechanism by which Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: Similar ester structure but with different alkyl groups.
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Another ester derivative with longer alkyl chains.
Diisobutyl phthalate: A commonly used plasticizer with a similar core structure.
Uniqueness
Bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
5396-92-9 |
|---|---|
分子式 |
C18H22O8 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
bis(1-ethoxy-1-oxopropan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O8/c1-5-23-15(19)11(3)25-17(21)13-9-7-8-10-14(13)18(22)26-12(4)16(20)24-6-2/h7-12H,5-6H2,1-4H3 |
InChI 键 |
UODQQLJHJHVROP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


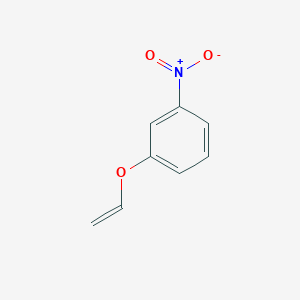
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

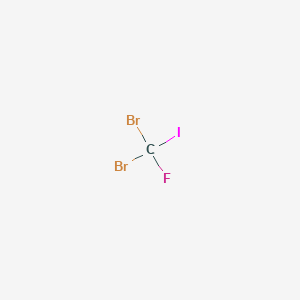
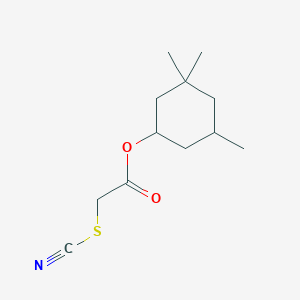

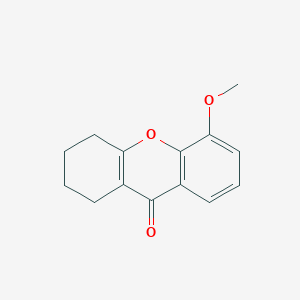

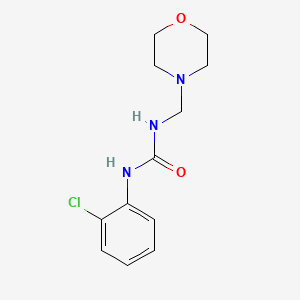
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
